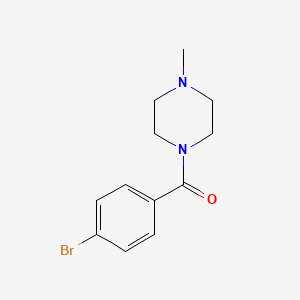

1-(4-Bromobenzoyl)-4-methylpiperazine

Descripción

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular structure capable of binding to multiple biological targets. nih.govtandfonline.com Its prevalence in drug design is not coincidental but is rooted in its unique physicochemical properties. The two nitrogen atoms within the piperazine ring can be readily modified, allowing for the introduction of various substituents to fine-tune the compound's pharmacological profile. benthamdirect.com This structural flexibility enables chemists to optimize properties such as solubility, bioavailability, and target affinity. benthamdirect.comnih.gov

The therapeutic journey of piperazine derivatives began in the early 20th century, initially for the treatment of gout. jocpr.com However, its most significant early application was as an anthelmintic agent to treat parasitic worm infections. nih.gov Over the decades, the structural versatility of the piperazine nucleus has been extensively exploited, leading to the development of a wide array of drugs with diverse therapeutic applications. tandfonline.comjocpr.com Notable examples of drugs incorporating the piperazine moiety include antihistamines like cyclizine, antipsychotics such as clozapine, and the antiviral agent, indinavir. jocpr.comnih.gov This historical progression underscores the enduring importance of the piperazine scaffold in pharmaceutical research and development.

The chemical modifications possible with the piperazine scaffold have given rise to derivatives exhibiting a vast range of biological activities. nih.govtandfonline.combenthamdirect.comnih.govnih.govwisdomlib.orgacgpubs.orgbenthamdirect.comapjhs.com These activities span numerous therapeutic areas, making piperazine-containing compounds a focal point of drug discovery efforts. The table below summarizes some of the key pharmacological activities associated with piperazine derivatives.

| Biological Activity | Therapeutic Area |

| Antihistaminic | Allergy |

| Antipsychotic | Psychiatry |

| Antidepressant | Psychiatry |

| Anxiolytic | Psychiatry |

| Anticancer | Oncology |

| Antiviral | Infectious Disease |

| Antibacterial | Infectious Disease |

| Antifungal | Infectious Disease |

| Anti-inflammatory | Inflammation |

| Anthelmintic | Parasitology |

This table is generated based on data from multiple sources. nih.govnih.govwisdomlib.orgacgpubs.orgbenthamdirect.comapjhs.com

"1-(4-Bromobenzoyl)-4-methylpiperazine" is primarily recognized in the scientific literature as a key building block or intermediate in the synthesis of more complex molecules with potential therapeutic value. thieme-connect.com Its structure contains a reactive bromo-substituent on the benzoyl ring, which can be readily modified through various cross-coupling reactions. This feature allows for the attachment of diverse chemical moieties, enabling the exploration of a wide chemical space in the quest for novel drug candidates. For instance, it can be utilized in the synthesis of compounds targeting specific enzymes or receptors, where the bromobenzoyl fragment serves as a crucial pharmacophore or a point of attachment for other functional groups.

Rationale for Focused Research on this compound

The specific structural attributes of "this compound" provide a compelling rationale for its focused investigation in medicinal chemistry.

The structure of "this compound" combines several features known to be important for pharmacological activity. The piperazine core itself is a well-established pharmacophore. nih.govwisdomlib.orgthieme-connect.comwisdomlib.org The 4-bromobenzoyl group introduces a halogen bond donor and a rigid aromatic system, which can participate in key interactions with biological targets. The methyl group on the other piperazine nitrogen can influence the compound's basicity and lipophilicity, which in turn can affect its pharmacokinetic properties. The interplay of these structural elements makes it an attractive starting point for the design of novel bioactive compounds.

Despite its utility as a synthetic intermediate, a comprehensive understanding of the intrinsic biological activities of "this compound" itself is lacking in the current scientific literature. There is a scarcity of published studies dedicated to elucidating its specific pharmacological profile, mechanism of action, and potential therapeutic applications. While the broader class of piperazine derivatives is extensively studied, this particular compound remains largely unexplored as a potential standalone therapeutic agent. This knowledge gap presents an opportunity for further research to investigate its potential biological effects and to determine if it possesses any inherent pharmacological properties worthy of further development. Future studies could focus on screening this compound against a variety of biological targets to uncover any novel activities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOKTDFRPPBDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403569 | |

| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349395-87-5 | |

| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Starting Materials

The successful synthesis of the target compound relies on the availability and purity of its constituent precursors: a suitable piperazine (B1678402) derivative and an activated benzoic acid derivative.

1-Methylpiperazine (B117243) is a critical starting material for this synthesis, serving as the nucleophilic component. It is a versatile organic compound used as an intermediate and building block in the synthesis of various pharmaceuticals. chemicalbook.comchemicalbook.com A common and efficient method for its synthesis involves a two-step process starting from N-methylethylenediamine and di-methyl oxalate (B1200264). chemicalbook.com

Aminolysis: The first step is an aminolysis reaction between N-methylethylenediamine and di-methyl oxalate to form the intermediate, 1-methylpiperazine-2,3-dione. chemicalbook.com

Hydrogenation: The intermediate is then subjected to a hydrogenation reaction. This is typically catalyzed by Raney nickel at elevated temperatures (150-200°C) and pressures (3.0-5.0 MPa). chemicalbook.com

Table 1: Physicochemical Properties of 1-Methylpiperazine

| Property | Value |

|---|---|

| CAS Number | 109-01-3 |

| Molecular Formula | C₅H₁₂N₂ |

| Boiling Point | 136-138 °C |

| Melting Point | -6 °C |

| Density | 0.90 g/cm³ at 20 °C |

| Flash Point | 34 °C |

| pH | 11-12 (50 g/L in H₂O at 20 °C) |

This data is based on information from Sigma-Aldrich. sigmaaldrich.com

4-Bromobenzoyl chloride is the acylating agent required for the synthesis. It is typically prepared from 4-bromobenzoic acid by converting the carboxylic acid group into a more reactive acyl chloride. This transformation can be achieved using several chlorinating agents, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride involves heating a mixture of 4-bromobenzoic acid and thionyl chloride, often in a solvent like dichloromethane (B109758) and with a catalytic amount of N,N-dimethylformamide (DMF), at reflux for an extended period (e.g., two days). prepchem.com The excess thionyl chloride and solvent are then removed by evaporation, and the product is purified by distillation. prepchem.com

Alternatively, phosphorus pentachloride can be used. In this method, 4-bromobenzoic acid is warmed with PCl₅ until the reaction ceases, and the resulting 4-bromobenzoyl chloride is isolated by distillation under reduced pressure, yielding a product that solidifies upon cooling. prepchem.com

Table 2: Comparison of Synthetic Methods for 4-Bromobenzoyl Chloride

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in dichloromethane with catalytic DMF for 2 days. | Not specified | PrepChem prepchem.com |

| Phosphorus Pentachloride (PCl₅) | Warming on a steam bath. | 92% | J. Am. Chem. Soc. prepchem.com |

Synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine

The final step in the synthesis is the formation of the amide bond by reacting 1-methylpiperazine with 4-bromobenzoyl chloride. This reaction is a classic example of acylation of an amine.

The acylation of piperazines is a common reaction where the amine groups react with acyl halides, such as 4-bromobenzoyl chloride, to form amides. ambeed.com This process is fundamental to introducing specific functional groups onto the piperazine ring. ambeed.com

The core mechanism for the formation of this compound is a nucleophilic acyl substitution. The reaction proceeds as follows:

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the secondary amine nitrogen atom of 1-methylpiperazine on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The lone pair of electrons on the nitrogen forms a new bond with the carbon atom.

Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses as the carbonyl group reforms. This is accompanied by the expulsion of the chloride ion, which is a good leaving group.

Deprotonation: A proton is lost from the nitrogen atom, resulting in the formation of the stable amide product, this compound, and hydrochloric acid (HCl) as a byproduct.

The reaction between 1-methylpiperazine and 4-bromobenzoyl chloride generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine (1-methylpiperazine), converting it into its non-nucleophilic ammonium (B1175870) salt and effectively halting the reaction.

To prevent this and ensure the reaction proceeds to completion, a non-nucleophilic organic base, such as triethylamine (B128534) (TEA), is typically added to the reaction mixture. researchgate.net The primary role of triethylamine is to act as an acid scavenger. It reacts with the HCl produced during the acylation to form triethylammonium (B8662869) chloride, a salt that is often insoluble in the reaction solvent and can be removed by filtration. By neutralizing the acid, triethylamine ensures that the 1-methylpiperazine remains in its free, nucleophilic form, thereby driving the reaction toward the desired product. ambeed.comresearchgate.net

Purification and Isolation Techniques

The effective purification and isolation of this compound are crucial for its use in subsequent synthetic transformations. The choice of technique is largely dependent on the nature and quantity of impurities present. Commonly employed methods include recrystallization and column chromatography.

Recrystallization is a widely used technique for the purification of solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For compounds with similar functionalities, alcohols such as methanol (B129727) and ethanol (B145695) are often effective. harvard.edu Solvent mixtures, like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate (B1210297), can also be systematically tested to achieve optimal purification. uwindsor.ca In a related compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, crystals were successfully grown by the slow evaporation of an ethyl acetate solution. nih.gov

Column chromatography is a highly effective method for separating this compound from impurities with different polarities. The choice of stationary phase and mobile phase is tailored to the specific separation required.

| Stationary Phase | Typical Mobile Phase (Eluent System) | Principle of Separation |

| Silica (B1680970) Gel | Gradients of hexane (B92381) and ethyl acetate | Adsorption chromatography based on polarity. |

| Reversed-phase C18 | Gradients of water and methanol or acetonitrile (B52724) | Partition chromatography based on hydrophobicity. |

| Alumina | Varies depending on activity (acidic, basic, neutral) | Adsorption chromatography, useful for specific compound classes. |

| Sephadex LH-20 | Methanol, ethanol, or other organic solvents | Size-exclusion chromatography, separating molecules based on size. |

For routine purification, silica gel is the most common stationary phase, with a gradient of hexane and ethyl acetate as the mobile phase. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. In the purification of a related benzoylpiperazine, the crude product was subjected to a work-up procedure involving washing with aqueous hydrochloric acid, saturated sodium hydrogencarbonate, and brine before chromatographic purification. nih.gov

Derivatization Strategies from this compound

The molecular scaffold of this compound offers three primary sites for chemical modification, enabling the synthesis of a wide array of derivatives. These sites are the bromine atom on the benzoyl ring, the nitrogen atom at the 4-position of the piperazine ring, and the benzoyl moiety itself.

Chemical Modifications at the Bromine Position

The bromine atom on the aromatic ring is a versatile handle for introducing a variety of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize biaryl compounds. organic-chemistry.orgrsc.org

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the introduction of a wide range of amino functionalities. whiterose.ac.ukbaranlab.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, thus creating a new carbon-carbon double bond. mdpi.combeilstein-journals.org

| Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Base (Examples) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Na₂CO₃ | 1-(4-Arylbenzoyl)-4-methylpiperazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | NaOt-Bu, K₃PO₄ | 1-(4-Aminobenzoyl)-4-methylpiperazine |

| Heck | Alkene | Pd(OAc)₂/PPh₃, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 1-(4-Vinylbenzoyl)-4-methylpiperazine |

Modifications on the Piperazine Nitrogen (N4) for Analog Synthesis

The methyl group on the N4 nitrogen of the piperazine ring can be modified to introduce different substituents, thereby altering the steric and electronic properties of the molecule. This typically involves a two-step process of N-demethylation followed by N-alkylation or N-acylation.

N-Demethylation: The removal of the N-methyl group can be achieved using various reagents. A common method involves the use of 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis. Other reagents such as cyanogen (B1215507) bromide (von Braun reaction) or various chloroformates can also be employed.

N-Alkylation and N-Acylation of the Resulting Secondary Amine: Once the secondary amine, 1-(4-bromobenzoyl)piperazine, is obtained, it can be readily derivatized.

N-Alkylation: The secondary amine can be reacted with a variety of alkylating agents, such as alkyl halides or tosylates, in the presence of a base to introduce new alkyl groups. Reductive amination with aldehydes or ketones provides another route to N-alkylated products.

N-Acylation: The secondary amine can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides.

| Modification | Reagent(s) | Conditions | Product Class |

| N-Alkylation | Alkyl halide, K₂CO₃ | Reflux in a suitable solvent (e.g., acetonitrile) | 1-(4-Bromobenzoyl)-4-alkylpiperazines |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Room temperature in a chlorinated solvent | 1-(4-Bromobenzoyl)-4-alkylpiperazines |

| N-Acylation | Acyl chloride, Et₃N | Room temperature in a chlorinated solvent | 1-(4-Bromobenzoyl)-4-acylpiperazines |

Diversification of the Benzoyl Moiety

The benzoyl ring itself can be a target for further functionalization, primarily through electrophilic aromatic substitution or directed ortho-metalation.

Nucleophilic Aromatic Substitution (SNAr): While the bromine atom is generally not a good leaving group for SNAr reactions, the presence of strongly electron-withdrawing groups ortho or para to the bromine can activate the ring towards nucleophilic attack. nih.gov However, this is less common for this compound unless additional activating groups are present.

Directed ortho-Metalation (DoM): The amide carbonyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. organic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the position adjacent to the benzoyl group.

| Reaction | Reagents | Electrophile (Examples) | Resulting Structure |

| Directed ortho-Metalation | 1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophile | CO₂, I₂, DMF, Alkyl halides | 1-(2-Substituted-4-bromobenzoyl)-4-methylpiperazines |

This strategy allows for the regioselective introduction of functional groups onto the benzoyl ring, further expanding the chemical diversity of derivatives accessible from this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) spectroscopy would be utilized to identify the types and connectivity of hydrogen atoms within the 1-(4-Bromobenzoyl)-4-methylpiperazine molecule. The analysis would involve observing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values for each proton.

Expected ¹H-NMR Spectral Features:

Aromatic Protons: The protons on the 4-bromobenzoyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the bromine substituent, the aromatic ring would likely exhibit a distinct AA'BB' or doublet of doublets splitting pattern.

Piperazine (B1678402) Protons: The eight protons on the piperazine ring would resonate in the aliphatic region. Due to the amide linkage and the methyl group, these protons would likely appear as complex multiplets, with distinct chemical shifts for the protons adjacent to the carbonyl group versus those adjacent to the methyl-substituted nitrogen.

Methyl Protons: The three protons of the N-methyl group would be expected to appear as a sharp singlet in the upfield region of the spectrum.

A data table summarizing these expected findings would be structured as follows:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (C₆H₄) | ~7.2 - 7.8 | Doublets / Multiplets | 4H |

| Piperazine (-CH₂-N-CO) | Downfield aliphatic region | Multiplets | 4H |

| Piperazine (-CH₂-N-CH₃) | Upfield aliphatic region | Multiplets | 4H |

| Methyl (-NCH₃) | Upfield aliphatic region | Singlet | 3H |

Note: The table presents predicted values. Actual experimental data is not available in the searched sources.

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Expected ¹³C-NMR Spectral Features:

Carbonyl Carbon: The carbon of the benzoyl C=O group would be the most downfield signal, typically appearing in the δ 165-175 ppm range.

Aromatic Carbons: The six carbons of the bromophenyl ring would produce signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, as would the carbon attached to the carbonyl group.

Piperazine Carbons: The four carbon atoms of the piperazine ring would appear in the aliphatic region, typically between δ 40-60 ppm. The carbons adjacent to the carbonyl group would be shifted further downfield compared to those adjacent to the N-methyl group.

Methyl Carbon: The N-methyl carbon would give a signal in the upfield aliphatic region.

A summary of expected ¹³C-NMR data is presented below:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 - 175 |

| Aromatic (C-Br) | Specific shift in aromatic region |

| Aromatic (C-H) | ~125 - 135 |

| Aromatic (C-CO) | Downfield aromatic region |

| Piperazine (-CH₂-N-CO) | ~40 - 50 |

| Piperazine (-CH₂-N-CH₃) | ~50 - 60 |

| Methyl (-NCH₃) | Upfield aliphatic region |

Note: The table presents predicted values. Actual experimental data is not available in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group would be expected around 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-N Stretch: Vibrations from the C-N bonds in the piperazine ring and the amide linkage would appear in the 1000-1350 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds in the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ would indicate the C-H stretching of the aromatic ring.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ would correspond to the C-H stretching of the piperazine and methyl groups.

C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

The anticipated IR data is summarized in the following table:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| Amide (C=O) | ~1630 - 1680 | Strong |

| Aromatic (C=C) | ~1450 - 1600 | Medium-Weak |

| Aliphatic (C-H) | ~2800 - 3000 | Medium-Strong |

| Aromatic (C-H) | ~3000 - 3100 | Medium-Weak |

| Amide/Aliphatic (C-N) | ~1000 - 1350 | Medium |

| Aryl Halide (C-Br) | ~500 - 600 | Weak-Medium |

Note: The table presents predicted values. Actual experimental data is not available in the searched sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅BrN₂O, with a calculated molecular weight of approximately 283.17 g/mol .

Expected Mass Spectrum Features:

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a pair of molecular ion peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. These peaks would appear at m/z values corresponding to [C₁₂H₁₅⁷⁹BrN₂O]⁺ and [C₁₂H₁₅⁸¹BrN₂O]⁺.

Key Fragmentation Patterns: Common fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the piperazine ring. Expected fragments would include:

The 4-bromobenzoyl cation ([BrC₆H₄CO]⁺).

Fragments corresponding to the loss of the 4-bromobenzoyl group, leaving the charged 4-methylpiperazine moiety.

Cleavage of the piperazine ring, leading to a series of smaller charged fragments.

A table summarizing the expected key ions is provided below:

| Ion Fragment | Structure | Expected m/z |

| Molecular Ion [M]⁺ | [C₁₂H₁₅BrN₂O]⁺ | ~282 / 284 |

| 4-Bromobenzoyl Cation | [BrC₆H₄CO]⁺ | ~183 / 185 |

| 4-Methylpiperazine Cation | [C₅H₁₁N₂]⁺ | ~99 |

Note: The table presents predicted values based on isotopic masses of Br. Actual experimental data is not available in the searched sources.

X-ray Crystallography for Solid-State Structure Determination

If a single crystal of this compound were to be analyzed by X-ray diffraction, the resulting data would first reveal its crystal system and space group. This information describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. Common crystal systems for organic molecules include monoclinic, orthorhombic, and triclinic. The space group provides a more detailed description of the symmetry elements within the unit cell.

A hypothetical data table for such an analysis would look like this:

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Note: No experimental crystallographic data for this compound has been found in the searched public literature.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of crystalline solids is dictated by the nature and strength of intermolecular interactions. In the case of this compound, the absence of strong hydrogen bond donors, such as N-H or O-H moieties, precludes the formation of conventional hydrogen bonds. Instead, the crystal packing is governed by weaker intermolecular forces.

Detailed crystallographic analysis of the closely related compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, reveals that its solid-state structure is stabilized by a network of weak C—H⋯O interactions. nih.gov Given the structural similarity, with the only difference being a methyl group instead of a phenyl group on the piperazine nitrogen, it is anticipated that this compound would exhibit a comparable pattern of intermolecular contacts.

In the crystal lattice of the phenyl analog, these C—H⋯O interactions link the molecules into chains. nih.gov Specifically, hydrogen atoms attached to the carbon atoms of the phenyl and piperazine rings act as weak donors, interacting with the carbonyl oxygen atom which serves as the acceptor. This type of bifurcated interaction, where a single oxygen atom accepts contacts from multiple C-H donors, is a notable feature of the crystal packing. nih.gov

The geometric parameters of these C—H⋯O contacts, such as the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the donor-hydrogen-acceptor angle, are critical in defining the strength and directionality of these interactions. While specific values for this compound are not available in the reviewed literature, the data from its phenyl analog provides a valuable reference for the types of interactions to be expected.

The following interactive table summarizes the key crystallographic and interaction data for 1-(4-bromobenzoyl)-4-phenylpiperazine, which serves as a model for understanding the intermolecular forces in this compound. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Key Torsion Angle (°) | N1—C11—C12—C13 = 46.4(4) |

| Interaction Type | C—H⋯O |

| Supramolecular Motif | Chains extending along the researchgate.net axis |

Pharmacological Research and Mechanism of Action Studies

Structure-Activity Relationship (SAR) Studies of Benzoylpiperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For benzoylpiperazine derivatives, SAR research has elucidated how different functional groups and structural modifications on the benzoyl ring and the piperazine (B1678402) moiety influence their pharmacological effects. These studies systematically alter parts of the molecule to identify the key chemical features responsible for its interaction with biological targets, thereby guiding the design of more potent and selective agents.

The substitution of a bromine atom, particularly at the para- (4-) position of the benzoyl ring, has been shown to be a significant determinant of biological activity in several classes of compounds. In a series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, derivatives containing the 4-bromobenzoyl moiety were identified as potent inhibitors of the α-glucosidase enzyme. mdpi.comnih.govresearchgate.net This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov

Several derivatives from this class demonstrated inhibitory activity superior to the standard drug, acarbose (B1664774). For instance, compound 12a (2-(3-(4-Bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-chlorophenyl)acetamide) exhibited an IC₅₀ value of 18.25 µM, which was significantly more potent than acarbose (IC₅₀ = 58.8 µM). mdpi.comresearchgate.net This highlights the positive contribution of the 4-bromobenzoyl group to the molecule's inhibitory potential against α-glucosidase. The strong electron-withdrawing nature and the specific size of the bromine atom at the para position appear to be favorable for interaction with the enzyme's active site. mdpi.comresearchgate.net

| Compound | Moiety | α-Glucosidase Inhibition IC₅₀ (µM) |

| 12a | 4-Bromobenzoyl | 18.25 |

| 12d | 4-Bromobenzoyl | 20.76 |

| 12g | 4-Bromobenzoyl | 24.24 |

| 11c | Benzoyl | 30.65 |

| Acarbose (Standard) | - | 58.8 |

Data sourced from references mdpi.comresearchgate.net.

The N-methyl group on the piperazine ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The addition of a methyl group to the terminal nitrogen of the piperazine ring increases the molecule's lipophilicity and can introduce steric bulk, which influences how the compound interacts with its biological target. mdpi.com

SAR studies have shown varied effects of N-methylation. In some instances, compounds with an unsubstituted N'-H on the piperazine ring exhibit greater activity. For example, certain studies on antifungal and larvicidal agents found that N'-unsubstituted piperazine compounds had significantly better activity than their N'-methylated counterparts. nih.gov Similarly, for some antitumor agents, leaving the piperazine ring unsubstituted was found to be beneficial for activity. nih.gov

Conversely, in other contexts, the N-methyl group is advantageous. For a series of chalcone (B49325) inhibitors targeting monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), the incorporation of a methyl group onto the piperazine ring significantly improved AChE inhibitory potency, even though it slightly decreased MAO-B inhibition compared to the unsubstituted analogs. mdpi.com This suggests that the N-methyl group can be a key structural element for achieving a desired dual-inhibitor profile by engaging in specific hydrophobic and charge transfer interactions with target enzymes. mdpi.com

The nature and position of substituents on the benzoyl moiety are critical factors that significantly influence the biological activity of benzoylpiperazine derivatives. Research has consistently shown that both the electronic properties (electron-donating vs. electron-withdrawing) and the position (ortho, meta, or para) of the substituent can dramatically alter the compound's potency. nih.gov

Studies on various piperazine-containing compounds have revealed clear SAR trends:

Positional Importance : The position of the substituent is often paramount. For certain mosquito larvicidal agents, activity sharply declined when a substituent on the benzene (B151609) ring was moved from the para- (4-) position to the ortho- (2-) or meta- (3-) position. nih.gov

Electronic Effects : The electronic nature of the substituent also plays a key role. In one study on antitumor derivatives, a 4-chloro substitution on a sulphonamide benzene ring was found to be effective, with activity decreasing significantly when replaced by other groups like hydrogen, methyl, or methoxy. nih.gov In another series of inhibitors, electron-withdrawing groups such as 4-fluoro, 4-bromo, and 4-trifluoromethyl on a benzenesulfonyl moiety were found to be less potent than electron-donating groups like 4-methyl or 4-methoxy, with the 4-bromo derivative being a notable exception that retained good activity.

These findings underscore the importance of the benzoyl ring as a key interaction site with biological targets, where substituents can modulate binding affinity through steric and electronic effects.

While 1-(4-Bromobenzoyl)-4-methylpiperazine itself is an achiral molecule, stereochemistry is a critical consideration in the broader class of substituted benzoylpiperazine derivatives, which may contain one or more chiral centers. The three-dimensional arrangement of atoms in a molecule can lead to the existence of enantiomers—non-superimposable mirror images. nih.govchiralpedia.com

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity, pharmacokinetics, and toxicology. nih.govijpras.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers. nih.govchiralpedia.com

Eutomer vs. Distomer : The more pharmacologically active enantiomer is termed the eutomer , while the less active one is called the distomer . nih.govwikipedia.org In many cases, the desired therapeutic effect resides entirely or predominantly in the eutomer, whereas the distomer may be inactive, contribute to side effects, or even have toxic properties. nih.govwikipedia.org

Example of Stereoselectivity : For example, in studies of the dopaminergic agent 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, the biological activity was found to reside almost exclusively in the R-isomer. nih.gov

Therefore, for any chiral benzoylpiperazine derivative, it is essential to separate and evaluate the individual enantiomers to fully characterize their pharmacological profiles and identify the eutomer for potential therapeutic development.

Biological Target Identification and Validation

Identifying the specific biological targets with which a compound interacts is crucial for understanding its mechanism of action. For derivatives related to this compound, research has pointed towards specific enzymes as primary targets. A significant body of evidence highlights the role of these compounds as inhibitors of α-glucosidase. mdpi.comnih.govresearchgate.net This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov By inhibiting α-glucosidase, these compounds can delay carbohydrate absorption and reduce postprandial blood glucose levels. mdpi.comnih.gov

In silico and in vitro screening of libraries containing 4-bromobenzoyl derivatives has repeatedly demonstrated potent inhibitory activity against α-glucosidase, often superior to the clinically used drug acarbose. mdpi.comresearchgate.net This consistent finding validates α-glucosidase as a key biological target for this class of compounds. While the broader piperazine chemical scaffold is known to interact with a wide range of biological targets, including serotonin, dopamine, and sigma receptors, the specific structural features of 4-bromobenzoyl derivatives have shown a pronounced and validated activity towards α-glucosidase. mdpi.comnih.govnih.govmdpi.comnih.gov

To elucidate the mechanism of action at a molecular level, receptor binding assays and computational molecular docking studies are employed. These techniques predict and confirm how a ligand (the compound) binds to its target protein. For 4-bromobenzoyl derivatives acting on α-glucosidase, molecular docking studies have provided detailed insights into the specific interactions within the enzyme's binding pocket. nih.govresearchgate.net

These studies revealed that potent inhibitors form key interactions with several amino acid residues that are critical for the enzyme's function. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Key interacting residues within the α-glucosidase active site for potent 4-bromobenzoyl derivatives include:

Asp203

Asp327

Asp542

His600

Arg526

For example, in the docking analysis of one highly potent inhibitor, the NH group of the molecule formed a hydrogen bond with the Asp542 residue, while other parts of the molecule, including the benzothiazine nucleus, interacted with residues like Asp327. nih.gov The consistency between high in vitro activity (low IC₅₀ values) and strong binding interactions in silico (good docking scores) further validates the proposed binding mode and confirms the ligand-target relationship. mdpi.comresearchgate.net

| Interacting Residue | Type of Interaction Observed |

| Asp542 | Hydrogen Bonding |

| Asp327 | Hydrophobic Interaction (with benzene ring) |

| Asp474 | Hydrogen Bonding |

| Met444 | Hydrophobic Interaction |

Data sourced from reference nih.gov.

Transporter Modulation (e.g., Glycine (B1666218) Transporter-1 Inhibition)

There is no specific information available in the reviewed scientific literature regarding the activity of this compound as a modulator of transporters, including the Glycine Transporter-1 (GlyT1). GlyT1 inhibitors are being investigated for their potential therapeutic applications, particularly in conditions like schizophrenia, due to their role in regulating synaptic glycine concentrations, a coagonist at the NMDA receptor. nih.govnih.gov Research in this area has focused on various chemical scaffolds, such as substituted N-methyl-glycine (sarcosine) derivatives and non-sarcosine-containing inhibitors. nih.gov However, studies specifically evaluating this compound for GlyT1 inhibition or its effects on other transporters have not been identified.

In Vitro Pharmacological Profiling

Cell-Based Assays for Specific Biological Activities

A review of the scientific literature did not yield specific data from cell-based assays designed to evaluate the biological activities of this compound. While the piperazine motif is a component in a wide array of biologically active compounds with various therapeutic applications, specific assays on this particular molecule are not reported in the available literature. mdpi.com

Cytotoxicity and Anti-proliferative Activity in Cancer Cell Lines

No specific studies on the cytotoxicity and anti-proliferative activity of this compound against cancer cell lines were found in the reviewed scientific literature. Research into the anti-cancer properties of piperazine derivatives is ongoing, with some compounds showing potent activity. For example, a novel type II ABL/c-KIT dual kinase inhibitor containing a 4-methylpiperazin-1-yl)methyl moiety exhibited strong antiproliferative activities against specific cancer cell lines. nih.gov However, this compound is structurally distinct from this compound. Therefore, no data on the cytotoxic or anti-proliferative effects of this compound can be presented.

Interactive Data Table: Cytotoxicity of Piperazine-Containing Compounds

No direct data is available for this compound. The following table shows data for a different, though related, compound.

| Compound | Cell Line | Activity | IC50 (nM) |

| CHMFL-ABL/KIT-155 | K562 (CML) | Anti-proliferative | Not Specified |

| CHMFL-ABL/KIT-155 | GIST-T1 (GIST) | Anti-proliferative | Not Specified |

Evaluation of Neurotropic Effects

There is a lack of specific studies in the scientific literature concerning the neurotropic effects of this compound. The piperazine ring is a common feature in many centrally acting agents, including antipsychotics and antidepressants. mdpi.com However, without specific preclinical or clinical investigations, the potential neurotropic activities of this compound remain uncharacterized.

Antimicrobial Activity

Specific studies detailing the antimicrobial activity of this compound against bacterial or fungal strains were not identified in the reviewed literature. The broader class of piperazine derivatives has been a source of compounds with antimicrobial properties. mdpi.com For instance, certain piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives have demonstrated moderate antibacterial and good antifungal activity. researchgate.net Additionally, N-(4-bromophenyl)furan-2-carboxamide has shown effectiveness against drug-resistant bacteria. nih.gov However, these compounds are not structurally identical to this compound, and thus their activities cannot be directly attributed to it.

Interactive Data Table: Antimicrobial Activity of Related Compounds

No direct data is available for this compound. The data below is for related, but structurally different, compounds.

| Compound Class | Organism(s) | Activity |

| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives | Various fungi | Good antifungal activity |

| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives | Various bacteria | Moderate antibacterial activity |

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii, K. pneumoniae, E. cloacae, MRSA | Effective against drug-resistant strains |

In Vivo Preclinical Efficacy Studies

Information regarding the in vivo preclinical efficacy of this compound is not available.

There are no published studies that have investigated the effects of this compound in established animal models for any disease state, including but not limited to neurological disorders, cancer, or infectious diseases. The development of new therapies for such conditions heavily relies on preclinical trials in animal models to identify therapeutic targets and evaluate efficacy before human trials. nih.gov The selection of an appropriate animal model is crucial and often involves choices between models that replicate pathological features and those based on known pathophysiological mechanisms. nih.gov For infectious diseases, demonstrating efficacy in preclinical in vitro assays and animal models is a critical step before advancing to toxicology studies. iitri.org Similarly, a variety of animal models, including chemically induced and xenograft models, are pivotal in anti-cancer drug discovery. nih.gov However, no such research has been reported for this compound.

Without in vivo studies, there is no data on the pharmacodynamic endpoints or any biomarker analysis for this compound. Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body, while biomarker analysis helps in assessing the engagement of the drug with its target and the subsequent biological response.

The relationship between the dose of this compound and its biological or therapeutic effect in preclinical models has not been established. Dose-response studies are fundamental in determining the potency and efficacy of a potential therapeutic agent.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods are fundamental in understanding the electronic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jmchemsci.com By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. bohrium.comresearchgate.net For 1-(4-Bromobenzoyl)-4-methylpiperazine, a DFT analysis, likely using a basis set such as B3LYP/6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netscienceopen.com This information is crucial for understanding the molecule's three-dimensional conformation and stability. Furthermore, DFT calculations can elucidate reactivity descriptors that help predict how the molecule will behave in chemical reactions. jmchemsci.com

Table 1: Illustrative Geometrical Parameters from DFT (Hypothetical Data) This table is for illustrative purposes only, as specific experimental or calculated data for this compound was not found.

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (C-Br) | ~1.91 Å |

| Bond Angle (C-N-C in piperazine) | ~110° |

| Dihedral Angle (Benzoyl-Piperazine) | Variable |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

An FMO analysis of this compound would calculate the energy of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. scienceopen.comnumberanalytics.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. nih.gov

Table 2: Illustrative FMO Parameters (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound was not found.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of molecular stability and reactivity |

A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution within a molecule. bhu.ac.in It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. bhu.ac.in Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. bhu.ac.in

For this compound, an MESP analysis would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity. Conversely, positive potential would be expected around the hydrogen atoms. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites. bohrium.combhu.ac.in

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a critical tool in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govnih.gov

Molecular docking simulations would place this compound into the active site of a specific target protein (e.g., an enzyme or receptor). The simulation would then explore various binding poses, identifying the most stable orientation. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. cumhuriyet.edu.trcmu.ac.th For instance, studies on similar piperazine-containing compounds have used docking to understand their interactions with targets like α-glucosidase or cholinesterases. nih.govnih.govnih.gov

Beyond predicting the binding mode, docking algorithms also estimate the binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol). cumhuriyet.edu.tr This score quantifies the strength of the ligand-receptor interaction, with a more negative value typically indicating a stronger and more stable binding. cumhuriyet.edu.tr By calculating the binding affinity of this compound against various biological targets, researchers could screen for its potential therapeutic activity. For example, docking studies on related benzoyl derivatives have successfully predicted their inhibitory potential against enzymes like α-glucosidase by calculating binding energies and identifying interactions with key residues. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound was not found.

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| α-Glucosidase | -8.5 | ASP203, HIS600 | Hydrogen Bond |

| PHE450 | Hydrophobic | ||

| HDAC1 | -7.9 | HIS142, TYR306 | Pi-Alkyl, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of this compound and the energetic barriers between them.

The conformational flexibility of this compound is primarily dictated by two key features: the rotation around the amide bond connecting the bromobenzoyl group to the piperazine (B1678402) ring, and the puckering of the piperazine ring itself. The amide C-N bond possesses a partial double bond character, leading to a significant energy barrier for rotation and the potential for distinct rotamers. nih.gov Furthermore, the piperazine ring typically adopts a chair conformation to minimize steric strain, but ring inversion to an alternative chair form is possible. nih.gov

Stability of the different conformers can be assessed by analyzing the simulation trajectories. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide measures of structural stability over time. A stable conformation will exhibit minimal deviations from its initial structure. Furthermore, the potential energy of the system throughout the simulation can be monitored to identify low-energy, stable states. The study of related phenylpiperazine derivatives has indicated that degradation pathways can be influenced by molecular stability under various conditions. isaacpub.org

A hypothetical analysis of a 100-nanosecond MD simulation of this compound might yield data such as that presented in the interactive table below, illustrating the relative energies and populations of the principal conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |

|---|---|---|---|---|

| Axial-Chair | Bromobenzoyl group is axial to the piperazine chair | 0.0 | 65 | ~180 |

| Equatorial-Chair | Bromobenzoyl group is equatorial to the piperazine chair | 1.2 | 30 | ~60 |

| Twist-Boat | Piperazine ring in a twist-boat conformation | 5.8 | 5 | Variable |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in predicting the activity of new molecules and in understanding the structural features that govern their potency and selectivity.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., receptor binding affinity, enzyme inhibition) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For piperazine derivatives, QSAR studies have successfully been employed to model a range of biological activities, including antidepressant and antihistamine effects. nih.govnih.gov In these studies, various descriptors are calculated to represent the molecular properties. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common statistical methods used to build the QSAR model.

The general form of a QSAR equation can be represented as:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients determined from the regression analysis and D represents the molecular descriptors. The predictive power of the model is evaluated using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. nih.gov

A hypothetical QSAR model for a series of bromobenzoylpiperazine analogs might yield an equation that highlights the importance of specific physicochemical properties, as shown in the table below.

| Model Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.91 | 91% of the variance in biological activity is explained by the model. |

| Q² (LOO) | 0.85 | Good internal predictive ability of the model. |

| Predictive R² | 0.82 | Good predictive ability for an external set of compounds. |

A well-validated QSAR model can provide valuable insights into the structure-activity and structure-selectivity relationships. By analyzing the descriptors that are most influential in the QSAR equation, one can identify the key structural features that determine the biological response.

For N4-substituted arylpiperazines, QSAR studies have often highlighted the importance of both steric and electronic properties. nih.gov For instance, the size and shape of the substituent on the piperazine nitrogen, as well as the electronic nature of the aromatic ring, can significantly impact receptor affinity and selectivity.

In the case of this compound, key descriptors could include:

Electronic Descriptors: The presence of the electron-withdrawing bromine atom on the benzoyl ring influences the electrostatic potential of the molecule. Descriptors such as dipole moment and partial charges on specific atoms could be significant.

Steric Descriptors: The bulkiness of the bromobenzoyl group and the methyl group on the piperazine ring will affect how the molecule fits into a biological target. Molar refractivity and specific topological indices can quantify these steric effects.

The table below illustrates hypothetical key descriptors and their potential influence on the biological activity of this compound and its analogs.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | A higher dipole moment may enhance interactions with polar residues in a binding site. |

| Steric | Molar Refractivity | Optimal steric bulk is likely required for a good fit in the target protein. |

| Topological | Wiener Index | Reflects the branching and compactness of the molecule, which can influence binding. |

| Hydrophobic | logP | A balanced lipophilicity is often necessary for good pharmacokinetic and pharmacodynamic properties. |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 1-(4-Bromobenzoyl)-4-methylpiperazine. These methods separate the compound from other components in a mixture based on its differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high resolution and sensitivity. The most common mode for this type of compound is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. phenomenex.comwikipedia.org

The presence of the bromobenzoyl group, a strong chromophore, allows for sensitive detection using a UV-Vis detector. jocpr.com The separation is based on the compound's hydrophobicity; it interacts with the nonpolar stationary phase (typically C8 or C18) and is eluted by a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comsielc.comchromatographyonline.com To ensure good peak shape and reproducibility, especially for a basic compound containing a piperazine (B1678402) ring, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid. chromatographyonline.comnih.gov

A typical RP-HPLC method for a compound like this compound would be developed and validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jocpr.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | sielc.comchromatographyonline.com |

| Flow Rate | 1.0 mL/min | jocpr.comnih.gov |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of the benzoyl chromophore (e.g., 254 nm) | nih.govnih.gov |

| Column Temperature | Ambient or controlled (e.g., 35°C) | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and thermally stable compounds. Due to the presence of the basic piperazine nitrogen, direct analysis of this compound can result in poor peak shape and column adsorption. google.com Therefore, derivatization is often a necessary step to improve its chromatographic properties. scholars.directmdpi.com

The compound can be derivatized through acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. google.comscholars.directscholars.direct This process converts the polar amine into a less polar, more volatile amide, leading to sharper, more symmetrical peaks. The sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS). The separated components then enter the mass spectrometer, which provides mass spectral data for definitive identification based on the fragmentation pattern and retention time. globalresearchonline.netresearchgate.net

Table 2: Representative GC-MS Method Parameters for Derivatized Piperazines

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | scholars.directscholars.direct |

| Column | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) | globalresearchonline.net |

| Carrier Gas | Helium | japsonline.com |

| Injector Temperature | 280-310°C | globalresearchonline.net |

| Oven Program | Initial temp ~100°C, ramped to ~300°C | globalresearchonline.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | globalresearchonline.net |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | scholars.direct |

For the detection and quantification of trace amounts of this compound, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov

A validated LC-MS/MS method allows for the quantification of the compound at nanogram or even picogram per milliliter levels. nih.gov The analysis typically uses a reversed-phase column for separation, followed by detection with a triple quadrupole mass spectrometer. nih.govmdpi.com Electrospray ionization (ESI) in the positive mode is generally effective for piperazine-containing compounds. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from matrix components. nih.govnih.gov

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry can be used for the quantification of this compound in pure form or in simple mixtures. The method is based on the principle that the compound absorbs light in the UV-Vis region due to its electronic transitions, primarily associated with the bromobenzoyl chromophore. A standard calibration curve of absorbance versus concentration can be prepared to determine the concentration of the compound in a sample solution. While rapid and simple, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing substances. Its primary utility is often as a detection method coupled with HPLC rather than for direct quantification of complex samples. jocpr.com The visualization of spots on Thin-Layer Chromatography (TLC) plates under a UV lamp is another application of its UV-absorbing properties. nih.gov

Derivatization Techniques for Enhanced Detection

Derivatization involves chemically modifying the analyte to create a new compound with properties that are more suitable for a specific analytical method. researchgate.net For this compound, derivatization is most relevant for GC-MS analysis. As mentioned, the secondary amine in the piperazine ring can cause poor chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride converts the amine to an amide, which is more volatile and less prone to adsorption, resulting in improved peak shape and sensitivity. google.comscholars.directscholars.directnih.gov

In the context of HPLC, if the analyte lacked a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl, dansyl chloride) would be necessary for detection. jocpr.comresearchgate.net However, the inherent UV absorbance of the bromobenzoyl moiety in this compound generally makes this unnecessary for HPLC-UV analysis. For LC-MS/MS, derivatization can sometimes be employed to enhance ionization efficiency and thus sensitivity, for example, by introducing a permanently charged group or a group that is more readily ionized. sci-hub.st

Bioanalytical Method Development for Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS due to its high sensitivity and specificity. nih.govnih.gov

The development process involves several key stages:

Sample Preparation: This is a critical step to remove interferences like proteins and lipids from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov

Chromatographic Separation: An optimized RP-HPLC method is developed to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: MS/MS parameters, particularly the MRM transitions for the analyte and an internal standard, are optimized to ensure sensitive and specific detection. nih.gov

Method Validation: The method is rigorously validated according to regulatory guidelines. Validation parameters include specificity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability of the analyte under various conditions (freeze-thaw, short-term, long-term). scholars.directnih.gov

The resulting validated method can then be reliably used to analyze samples from preclinical or clinical studies. nih.govnih.gov

Future Perspectives and Research Directions

Design and Synthesis of Novel Analogs with Improved Potency and Selectivity

The development of new chemical entities based on the 1-(4-bromobenzoyl)-4-methylpiperazine core is a primary focus for enhancing therapeutic efficacy. The design and synthesis of novel analogs aim to improve both the potency and selectivity of these compounds towards their biological targets.

Strategies for structural modification often involve several key approaches:

Substitution on the Benzoyl Ring: Introducing various substituents on the phenyl ring of the benzoyl moiety can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and activity.

Modification of the Piperazine (B1678402) Ring: Alterations to the methyl group on the piperazine ring or the introduction of different substituents can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.gov

Linker Modification: In derivatives where the core structure is linked to another pharmacophore, modifying the length and nature of the linker can optimize the spatial orientation and interaction with the target protein.

For instance, the synthesis of related piperazine derivatives has been achieved through established methods, such as the reaction of 1-methylpiperazine (B117243) with substituted benzaldehydes or phenacyl bromides. nih.gov These synthetic pathways can be adapted to create a diverse library of this compound analogs for biological screening. The goal is to identify derivatives with superior performance compared to existing compounds. mdpi.com

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Substitution on the Benzoyl Ring | Alter electronic and steric properties | Improved target binding and potency |

| Modification of the Piperazine Moiety | Modulate physicochemical properties | Enhanced solubility and metabolic stability |

| Bioisosteric Replacement | Replace functional groups with mimics | Improved pharmacokinetic profile and reduced toxicity |

| Hybrid Molecule Design | Combine with other known pharmacophores | Dual-acting compounds or novel mechanisms of action |

Exploration of Additional Therapeutic Applications

The versatility of the piperazine scaffold suggests that derivatives of this compound could have a wide range of therapeutic applications beyond their initially identified activities. nih.gov Research into novel benzothiazine derivatives, which share some structural similarities, has revealed a broad spectrum of pharmacological effects, including antidiabetic, anti-inflammatory, and neuroprotective properties. researchgate.net

Potential therapeutic areas for exploration include:

Antidiabetic Agents: Derivatives of benzoyl and piperazine moieties have shown potential as inhibitors of enzymes like α-glucosidase, which is a target for managing type 2 diabetes. nih.govmdpi.comnih.govtubitak.gov.tr For example, novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides have demonstrated potent α-glucosidase inhibition, with some compounds showing significantly better activity than the standard drug, acarbose (B1664774). mdpi.comnih.gov

Anti-inflammatory Agents: Phenylpiperazine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The development of potent and selective COX-2 inhibitors could lead to new anti-inflammatory drugs with fewer gastrointestinal side effects.

Antiviral Activity: The piperazine scaffold is present in various antiviral compounds. For example, novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have been identified as potential inhibitors of the Zika virus. nih.gov This suggests that derivatives of this compound could be screened for activity against a range of viruses.

Anticancer Agents: Pyrrolo researchgate.netnih.govbenzodiazepine (PBD) conjugates incorporating a piperazine moiety have been designed as potential anticancer drugs. mdpi.com The ability of the piperazine group to modulate physicochemical properties makes it a valuable component in the design of new oncology treatments.

Advanced Preclinical Development (e.g., in vivo pharmacokinetics, ADMET)

Once promising analogs have been identified through in vitro screening, they must undergo rigorous preclinical development to assess their potential as drug candidates. This phase involves detailed studies of their pharmacokinetic and toxicological profiles.

Key aspects of advanced preclinical development include:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Studies: In silico models and in vitro assays are used to predict the ADMET properties of new compounds early in the drug discovery process. frontiersin.org These studies help to identify candidates with favorable drug-like properties and to eliminate those with potential liabilities, such as poor absorption or high toxicity.

In Vivo Pharmacokinetics: These studies are conducted in animal models to understand how the drug is absorbed, distributed, metabolized, and eliminated by a living organism. researchgate.net This information is crucial for determining the appropriate dosing regimen and for predicting the drug's behavior in humans.

Analytical Method Development: Sensitive and reliable analytical methods, such as high-performance liquid chromatography (HPLC), must be developed to quantify the compound in biological matrices like plasma and tissue samples. researchgate.net This is essential for conducting accurate pharmacokinetic and tissue distribution studies.

| Stage | Objective | Methods |

|---|---|---|

| In Silico ADMET Prediction | Early assessment of drug-like properties | Computational models and QSAR |

| In Vitro ADME Assays | Evaluate properties like solubility, permeability, and metabolic stability | Cell-based assays (e.g., Caco-2), liver microsome stability assays |

| In Vivo Pharmacokinetics | Determine the fate of the drug in a living system | Animal studies (e.g., rodents) with plasma and tissue sampling |

| Toxicology Studies | Assess the safety profile of the compound | Acute and chronic toxicity studies in animal models |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.net These technologies can significantly accelerate the process of designing and optimizing new drug candidates based on the this compound scaffold.

AI and ML can be integrated into various stages of the drug design process:

Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate novel drug targets. mdpi.com

Virtual Screening and Hit Identification: ML models can be trained to screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.gov This can dramatically reduce the time and cost associated with high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency, selectivity, and favorable ADMET profiles. researchgate.net

Property Prediction: AI and ML can be used to accurately predict the physicochemical, pharmacokinetic, and toxicological properties of new compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.govmdpi.com

The use of AI and ML can lead to a more efficient and cost-effective drug discovery process, with a higher success rate in clinical trials. bpasjournals.com

Collaborative Research Opportunities in Academia and Industry

The translation of basic scientific discoveries into new medicines is a complex and expensive process that often requires the combined expertise and resources of both academia and industry. drugtargetreview.com Collaborative research partnerships are therefore essential for advancing the development of novel therapeutics based on the this compound scaffold.

Models of collaboration can vary, but typically involve:

Academia-led Discovery: Academic institutions are often at the forefront of basic research, identifying novel biological targets and initial hit compounds. drugbank.com

Industry-led Development: Pharmaceutical companies possess the resources and expertise in drug development, including preclinical and clinical testing, regulatory affairs, and manufacturing. drugtargetreview.comdrugbank.com

Public-Private Partnerships: These collaborations bring together academic researchers, industry partners, and government agencies to tackle major health challenges.

Successful collaborations leverage the strengths of each partner to accelerate the drug development timeline and increase the likelihood of bringing new therapies to patients. 54.209.11mrlcg.com For derivatives of this compound, such partnerships could facilitate access to specialized screening platforms, advanced analytical techniques, and the funding necessary for costly clinical trials.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromobenzoyl)-4-methylpiperazine, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via coupling reactions between 4-bromobenzoic acid and 4-methylpiperazine derivatives. A typical procedure involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent in dichloromethane (DCM) under nitrogen. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of acid to piperazine derivative ensures minimal side products.

- Temperature Control: Reactions are conducted at 0–5°C to prevent epimerization or decomposition.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (e.g., from ethanol) yields pure product .

Optimization Tip: Adjusting solvent polarity (e.g., DMF for sluggish reactions) or using Hünig’s base (DIPEA) improves coupling efficiency .

Q. How is the crystal structure of this compound determined, and what analytical techniques are critical?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization: Slow evaporation of a saturated ethanol solution produces diffraction-quality crystals.

- Data Collection: A Bruker D8 Quest diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is used. Absorption corrections (e.g., SADABS) account for crystal imperfections .